

5-Bromo-2-phenylpyridine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromo-2-phenylpyridine**

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This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of **5-Bromo-2-phenylpyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in utilizing this versatile heterocyclic compound in their work.

Chemical Properties and Structure

5-Bromo-2-phenylpyridine is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	White to off-white or yellow solid	[1]
Melting Point	73-77 °C	[2]
Molecular Formula	C ₁₁ H ₈ BrN	[1]
Molecular Weight	234.10 g/mol	[2]
Solubility	Sparingly soluble in water, soluble in ethyl ether.	

Structural and Spectroscopic Identifiers

Identifier	Value	Reference(s)
IUPAC Name	5-bromo-2-phenylpyridine	[3]
CAS Number	27012-25-5	[3]
SMILES	<chem>C1=CC=C(C=C1)C2=NC=C(C=C2)Br</chem>	[3]
InChI Key	PRNGIODOVYLTUKH-UHFFFAOYSA-N	[3]
¹ H NMR (CDCl ₃)	δ 8.68 (dd, J=2.4, 0.7 Hz, 1H), 7.98 – 7.92 (m, 2H), 7.82 (dd, J=8.6, 2.4 Hz, 1H), 7.68 (dd, J=8.6, 0.7 Hz, 1H), 7.49 – 7.38 (m, 3H)	[4]
¹³ C NMR (CDCl ₃)	δ 158.9, 149.9, 140.9, 138.8, 129.8, 128.8, 128.6, 126.9, 121.8, 119.5	[4]
IR (KBr, cm ⁻¹)	3060, 1580, 1550, 1460, 1380, 1120, 1070, 820, 770, 690	[5]
Mass Spectrum (EI)	m/z (%): 235 (M ⁺⁺ 2, 98), 233 (M ⁺ , 100), 154 (100), 127 (20), 77 (15)	[5]

Synthesis and Reactivity

5-Bromo-2-phenylpyridine is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 2-phenylpyridyl moiety into more complex molecules.

Synthesis of 5-Bromo-2-phenylpyridine

A common and efficient method for the synthesis of **5-Bromo-2-phenylpyridine** is the Suzuki cross-coupling reaction between 2,5-dibromopyridine and phenylboronic acid. This reaction selectively forms the carbon-carbon bond at the more reactive 2-position of the pyridine ring.[\[6\]](#)

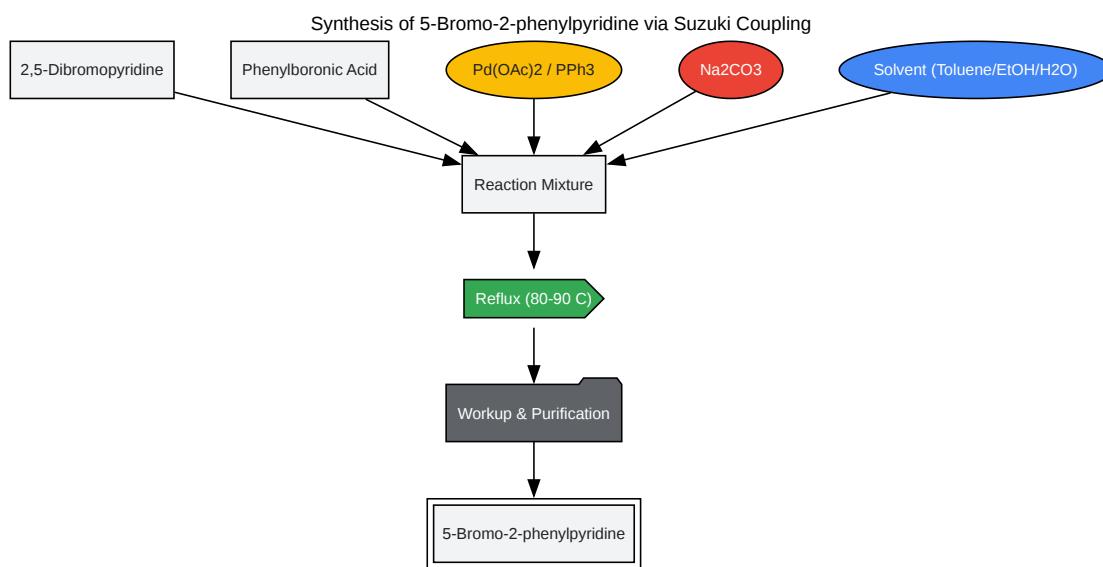
- Materials:

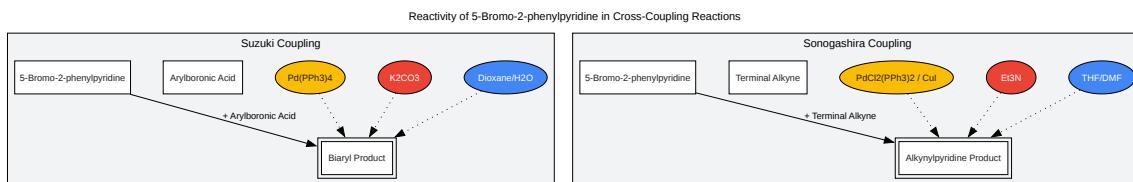
- 2,5-dibromopyridine (1.0 equiv)
- Phenylboronic acid (1.1 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.08 equiv)
- Sodium carbonate (Na_2CO_3 , 2.0 equiv)
- Toluene/Ethanol/Water (4:1:1 mixture)

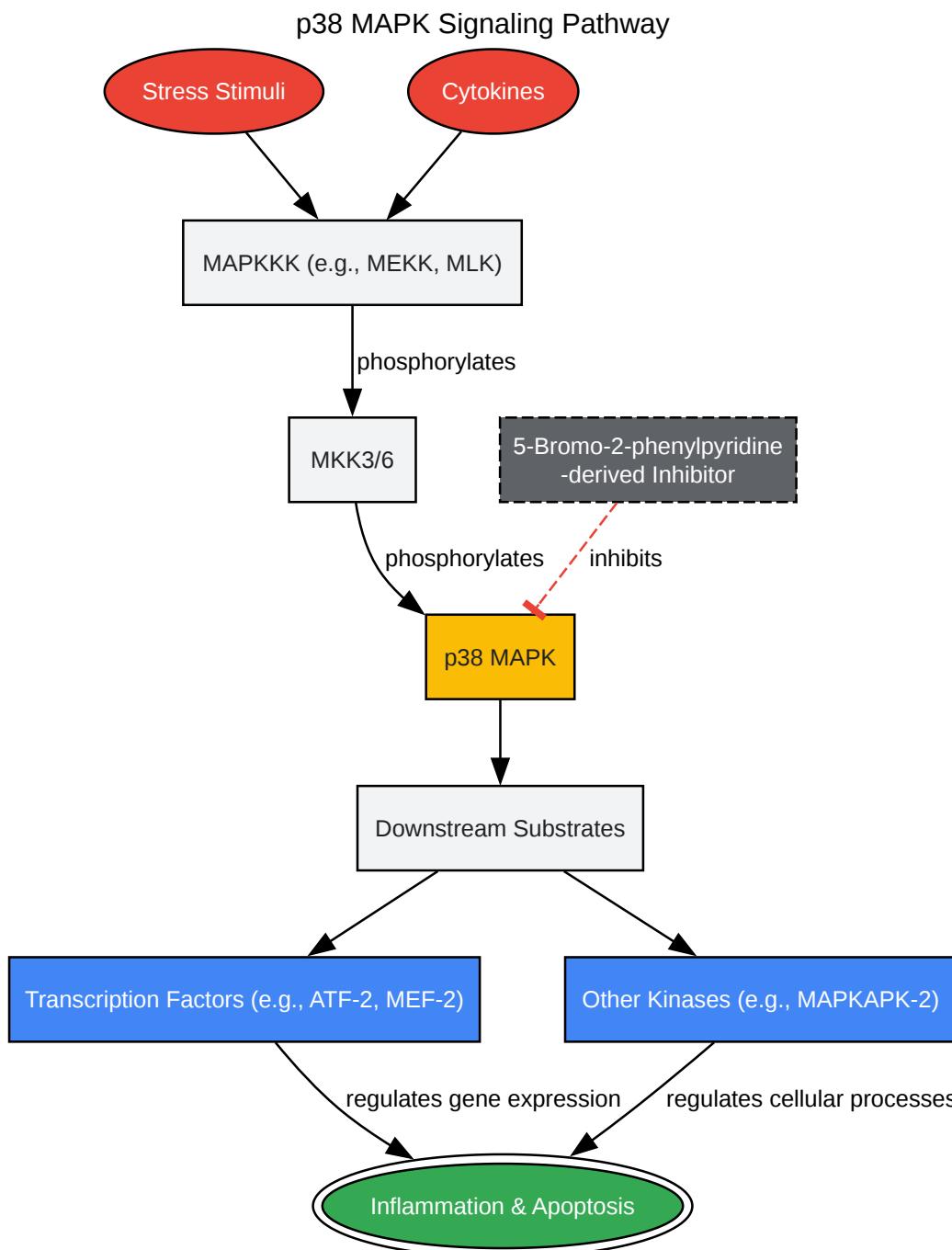
- Procedure:

- To a round-bottom flask, add 2,5-dibromopyridine, phenylboronic acid, and sodium carbonate.
- Add the toluene/ethanol/water solvent mixture to the flask.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Add palladium(II) acetate and triphenylphosphine to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **5-Bromo-2-phenylpyridine**.







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